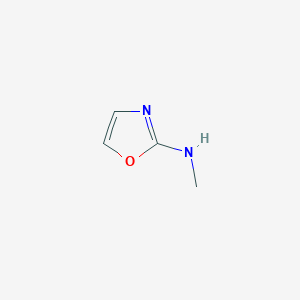

Methyl-oxazol-2-yl-amine

Descripción general

Descripción

Methyl-oxazol-2-yl-amine is a heterocyclic compound that features an oxazole ring substituted with a methyl group and an amino group The oxazole ring is a five-membered ring containing one oxygen and one nitrogen atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyl-oxazol-2-yl-amine can be synthesized through various methods. One common approach involves the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, or Martin sulfurane . Another method involves the use of diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® for the cyclization of β-hydroxy amides to oxazolines, which are then oxidized to oxazoles using manganese dioxide .

Industrial Production Methods: In industrial settings, the synthesis of this compound often employs flow chemistry techniques. This approach allows for the rapid and efficient production of oxazolines and their subsequent oxidation to oxazoles under controlled conditions . The use of commercial activated and amorphous manganese dioxide in packed reactors has been shown to improve the safety and yield of the reaction .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The oxazole ring’s electron-rich nitrogen and oxygen atoms facilitate nucleophilic substitution, particularly at the methyl- or amine-bearing positions.

Key Findings:

-

Silver-mediated substitutions : AgClO₄ promotes reactions between chloromethyl oxazole derivatives and primary amines, yielding secondary amines. For example, methyl 2-(chloromethyl)oxazole-4-carboxylate reacts with isopropylamine in acetonitrile at 60°C to form substituted oxazole derivatives in 33–92% yields .

-

Solvent effects : Acetonitrile enhances selectivity for substitution over competing amidation pathways (Table 1) .

Table 1: Solvent Impact on Substitution vs. Amidation

| Solvent | Substitution Product Yield (%) | Amidation Byproduct Yield (%) |

|---|---|---|

| Acetonitrile | 92 | <5 |

| DMF | 37 | 18 |

| EtOH | 0 | 0 |

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the oxazole ring.

Buchwald–Hartwig Amination:

-

Aryl halides coupled with amines using Pd catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) in DMF at 80°C yield N-aryl oxazole derivatives. Optimal conditions achieve 53–56% yields (Table 2) .

Table 2: Reaction Conditions for Buchwald–Hartwig Coupling

| Entry | Solvent | Temp (°C) | Time | Yield (%) |

|---|---|---|---|---|

| XI | DMF | 80 | 15 min | 53 |

| XII | DMF | 120 | 3 min | 56 |

Cyclization and Ring Formation

Ferric chloride-mediated cyclizations are critical for constructing the oxazole core.

Oxidation and Reduction

The oxazole ring’s stability allows selective transformations:

Oxidation:

-

MnO₂ oxidizes oxazolines to oxazoles under flow conditions (100°C, 1.7 min residence time), achieving 50–83% yields . Amorphous MnO₂ minimizes decomposition of sensitive substrates .

Reduction:

-

Hydrogenation of nitro groups on oxazole derivatives (e.g., 3-nitro-5-methyl-oxazol-2-yl) using Pd/C in ethanol yields amines with >90% conversion .

Electrophilic Aromatic Substitution

The oxazole ring directs electrophiles to specific positions:

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

A. Anticancer Activity

Methyl-oxazol-2-yl-amine derivatives have been explored for their potential anticancer properties. Recent studies have demonstrated that certain derivatives exhibit significant cytotoxic activity against various cancer cell lines, including breast and colorectal cancer cells. For instance, compounds synthesized with a benzoxazole scaffold have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells .

B. Enzyme Inhibition

The compound has also been investigated as an inhibitor of specific enzymes related to inflammatory responses. Aryl-5-aryloxazol-2-amines have been identified as effective inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in the biosynthesis of leukotrienes, which are mediators of inflammation. These inhibitors could potentially serve as therapeutic agents for inflammatory diseases .

Pharmacological Insights

A. Receptor Modulation

This compound has been studied for its role in modulating trace amine-associated receptors (TAARs). For example, the activation of TAAR1 by related compounds has been linked to neuroprotective effects against drug-induced cell apoptosis, suggesting a potential application in neuropharmacology .

B. Ion Channel Regulation

Research indicates that derivatives of this compound can selectively activate potassium channels, particularly KCa3.1 channels. This selectivity is crucial for developing new therapeutic agents targeting cardiovascular and neurological disorders, as modulation of these channels can influence vascular tone and neuronal excitability .

Synthetic Strategies

The synthesis of this compound derivatives has been optimized through various methodologies, enhancing their yield and functionalization potential. Recent advancements include:

| Method | Yield (%) | Conditions | Reference |

|---|---|---|---|

| Magnetic solid acid nanocatalyst | 79–89 | Reflux in water | |

| Nano-ZnO catalysis | Moderate | DMF at 100 °C | |

| Suzuki-Miyaura cross-coupling | High | Various solvents |

These synthetic approaches not only improve the efficiency of obtaining these compounds but also allow for the exploration of diverse substituents that can enhance biological activity.

Case Studies

Several case studies highlight the effectiveness of methyl-oxazol-2-yl-amines in different therapeutic contexts:

A. Cancer Treatment Study

A study evaluated the anticancer efficacy of a series of methyl-oxazol-2-yl-amines against MCF-7 (breast cancer) and HCT116 (colorectal carcinoma) cell lines. The results indicated that specific modifications to the oxazole ring significantly enhanced cytotoxicity, with some compounds achieving IC50 values below 10 µM .

B. Inflammation Model

In a model assessing the anti-inflammatory effects of 5-lipoxygenase inhibitors, methyl-oxazol-2-yl-amines demonstrated a dose-dependent reduction in leukotriene production, suggesting their potential as therapeutic agents for conditions like asthma and rheumatoid arthritis .

Mecanismo De Acción

The mechanism of action of methyl-oxazol-2-yl-amine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor ligand, modulating the activity of various biological pathways . For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, its interaction with cellular receptors can trigger signaling pathways that result in anticancer or anti-inflammatory effects .

Comparación Con Compuestos Similares

Methyl-oxazol-2-yl-amine can be compared with other similar compounds, such as:

Oxazoline: Oxazoline is a reduced form of oxazole and can be converted to oxazole through oxidation.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Actividad Biológica

Methyl-oxazol-2-yl-amine is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, effects on various cell lines, and relevant case studies.

Overview of Biological Activity

This compound has been studied for its effects on cancer cell lines, particularly regarding its antiproliferative properties. Research indicates that derivatives of oxazole compounds can exhibit significant biological activity, including immunomodulatory, anti-inflammatory, and anticancer effects.

- Cell Cycle Arrest :

- Cytotoxicity :

- Apoptosis Induction :

Case Study 1: Antiproliferative Activity

A study evaluating the antiproliferative activity of this compound derivatives revealed that certain structural modifications significantly enhanced their effectiveness against various cancer cell lines. For example, the introduction of electron-donating groups increased activity by 3 to 9-fold compared to non-modified compounds .

Case Study 2: Immunomodulatory Effects

Research into the immunomodulatory properties of oxazole derivatives indicated that some compounds could activate immune responses while simultaneously exhibiting anti-inflammatory effects. This dual action suggests potential applications in treating autoimmune diseases as well as cancers .

Table 1: Antiproliferative Activity of Methyl-Oxazol Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 4e | HeLa | 5 | G2/M Arrest |

| 4f | Jurkat | 10 | Tubulin Inhibition |

| 5e | HT-29 | 3 | Apoptosis Induction |

Table 2: Apoptotic Protein Expression Changes

| Treatment | Bcl-2 Expression (Relative) | Bax Expression (Relative) | Bax/Bcl-2 Ratio |

|---|---|---|---|

| Saline Control | 1 | 1 | 1 |

| Methyl-Oxazol Derivative (10 mg/kg) | 3 | 1 | 0.33 |

Propiedades

IUPAC Name |

N-methyl-1,3-oxazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O/c1-5-4-6-2-3-7-4/h2-3H,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWXMEOHQQJWIOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60604821 | |

| Record name | N-Methyl-1,3-oxazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60604821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99170-93-1 | |

| Record name | N-Methyl-1,3-oxazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60604821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.